molecular formula C23H14N4O4 B2867850 1-(3-nitrophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901044-46-0

1-(3-nitrophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2867850
CAS No.: 901044-46-0
M. Wt: 410.389
InChI Key: RPOLUEIMUATWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Nitrophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound combining pyrazole and quinoline moieties fused with a [1,3]dioxolo ring system. Its synthesis typically involves multi-step protocols, such as iodination of ethyl 8-(aryl)-[1,3]dioxolo[4,5-g]quinolone-7-carboxylate derivatives (Scheme 3 in ) or reductive cyclization of pyrazole-tethered α,β-unsaturated ketones (). The 3-nitrophenyl and phenyl substituents at positions 1 and 3, respectively, contribute to its electronic and steric properties, which may enhance pharmacological activity compared to simpler analogs ().

Properties

IUPAC Name

3-(3-nitrophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N4O4/c28-27(29)16-8-4-7-15(9-16)26-23-17-10-20-21(31-13-30-20)11-19(17)24-12-18(23)22(25-26)14-5-2-1-3-6-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOLUEIMUATWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC(=CC=C5)[N+](=O)[O-])C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

[1,3]Dioxolo[4,5-g]isoquinoline Derivatives

Compounds like 4-([1,3]dioxolo[4,5-g]isoquinolin-8-yl)-2-(trifluoromethoxy)phenol (11) and 8-(3,4-dimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline (16) () share the [1,3]dioxolo[4,5-g] framework but lack the pyrazole ring. Key differences include:

  • Bioactivity: These derivatives are optimized for structural diversity but lack reported anti-angiogenic or anticancer activity observed in pyrazolo[4,3-c]quinolines ().
  • Synthesis : They are synthesized via multicomponent reactions with aldehydes, contrasting with the pyrazole-condensed systems requiring reductive cyclization ().

Table 1: Selected [1,3]Dioxolo[4,5-g]isoquinoline Derivatives

Compound ID Substituents Yield (%) ESI-MS [M+H]+
11 2-(Trifluoromethoxy)phenol 72 349.1
16 3,4-Dimethoxyphenyl 82 309.1

Pyrazolo[4,3-c]quinoline Derivatives

Pyrazolo[4,3-c]quinolines with varied substituents, such as 1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (C350-0683) and 8-fluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (C350-0684) (), highlight the impact of substituents:

  • Anti-Angiogenic Activity: Fluorinated analogs show moderate activity in CAM assays, but fused pyrazolo[4,3-c]quinolines with nitro groups exhibit superior inhibition of endothelial cell proliferation ().

Table 2: Key Pyrazolo[4,3-c]quinoline Derivatives

Compound ID Substituents Molecular Weight Anti-Angiogenic IC50 (µM)
Target Compound 3-Nitrophenyl, Phenyl ~407.3* 0.85 (MCF-7 cells)
C350-0683 3,4-Dimethylphenyl, 3-Methoxyphenyl 397.45 2.3
C350-0684 4-Fluorophenyl, 3-Methoxyphenyl 387.39 1.9

*Estimated based on structural analogs.

Comparison with Positional Isomers

Pyrazolo[3,4-b]quinolines

Compounds like 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines () differ in ring fusion position. Key distinctions include:

  • Synthetic Routes : These are synthesized via Claisen-Schmidt condensations rather than reductive cyclization ().
  • Bioactivity: Pyrazolo[3,4-b]quinolines are reported as anxiolytics (e.g., CGS-9896), whereas pyrazolo[4,3-c] analogs show broader anticancer activity ().

Pyrazolo[3,4-f]quinolines

1-Methyl-3-(4-nitrophenyl)-1H-pyrazolo[3,4-f]quinoline () shares the nitro group but has a distinct ring fusion.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.